2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is a compound belonging to the class of tropane alkaloids. These compounds are characterized by their bicyclic structure containing a nitrogen atom. The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the increase in the oxidation state of the compound, often using oxidizing agents.
Reduction: This reaction involves the decrease in the oxidation state, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid has several scientific research applications:
Biology: The compound’s structure is of interest in the study of biological systems and their interactions with tropane alkaloids.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Tropane alkaloids are known to interact with neurotransmitter systems, particularly the cholinergic system, by inhibiting the reuptake of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with a similar structure but different functional groups.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
Cocaine: A well-known tropane alkaloid with stimulant effects.
Uniqueness
2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts different chemical properties and potential biological activities compared to other tropane alkaloids .
Properties
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13/h7-9H,2-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMZWGSEVZEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.